

# Strategic Sourcing & Technical Utilization of 4-Chloro-2-(methylsulfinyl)pyrimidine

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## Compound of Interest

Compound Name: 4-Chloro-2-(methylsulfinyl)pyrimidine  
CAS No.: 97229-10-2  
Cat. No.: B13658647

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## Executive Summary

**4-Chloro-2-(methylsulfinyl)pyrimidine** (CAS: 97229-10-2) is a specialized heterocyclic building block used primarily to reverse the natural regioselectivity of nucleophilic aromatic substitution (S<sub>N</sub>Ar) in pyrimidine synthesis. While standard 2,4-dichloropyrimidines favor substitution at the C4 position, the introduction of the methylsulfinyl (-SOMe) group at C2 activates this position, often making it the primary electrophile or allowing for sequential, controlled functionalization.

This guide provides a verified sourcing landscape, technical analysis of its reactivity profile ("The Regio-Switch"), and self-validating protocols for its handling and synthesis.

## Chemical Profile & Sourcing Landscape

### Identity & Specifications

- IUPAC Name: **4-Chloro-2-(methylsulfinyl)pyrimidine**<sup>[1]</sup>

- CAS Number: 97229-10-2[2][3]
- Molecular Formula: C5H5ClN2OS[1][3]
- Molecular Weight: 176.62 g/mol [3]
- Key Feature: The C2-sulfoxide is a "chameleon" leaving group—stable enough for storage but sufficiently labile to be displaced by amines, alkoxides, or thiols under mild conditions.

## Commercial Availability

Unlike its precursor (the sulfide) or its fully oxidized analog (the sulfone), the sulfoxide is less commonly stocked in bulk by generalist catalog houses. It is frequently a "make-on-demand" item or stocked by specialist building block vendors.

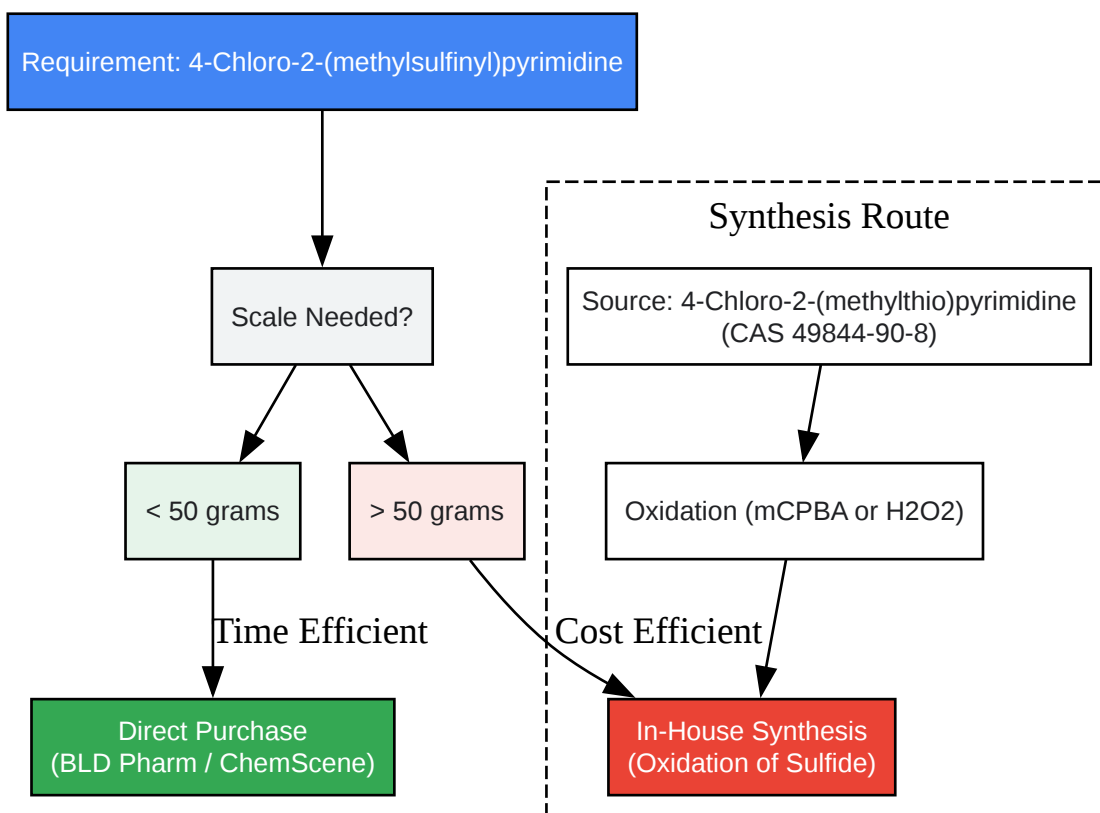
Supplier Category	Primary Vendors	Availability Status	Strategic Recommendation
Specialist Building Blocks	BLD Pharm, ChemScene, Enamine	High (Stocked)	Primary Source. Best for <100g discovery needs.
General Aggregators	Fisher Scientific, eMolecules	Medium (Lead times vary)	Use for price comparison; often drop-ship from specialists.
Bulk/Custom Synthesis	WuXi AppTec, Pharmablock	Low (Make-to-Order)	Engage only for >1kg GMP requirements.

Sourcing Warning: Do not confuse with:

- Sulfide: 4-Chloro-2-(methylthio)pyrimidine (CAS: 49844-90-8) – The precursor.
- Sulfone: 4-Chloro-2-(methylsulfonyl)pyrimidine (CAS: 97229-11-3) – The over-oxidized analog.

## Make vs. Buy Decision Matrix

Due to the potential instability of sulfoxides (thermal elimination) and higher cost, many labs choose to synthesize this compound from the cheap, stable sulfide.



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Figure 1: Decision tree for sourcing versus synthesizing the target compound based on scale and cost-efficiency.

## Technical Application: The "Regio-Switch"

The primary value of **4-chloro-2-(methylsulfinyl)pyrimidine** lies in its ability to alter the standard rules of pyrimidine substitution.

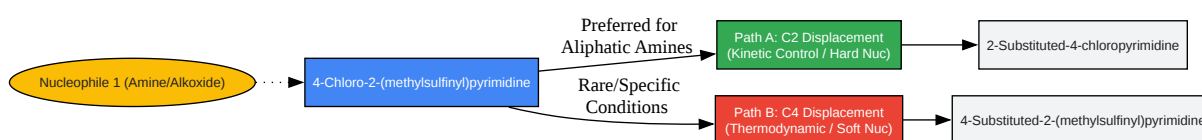
## Mechanism of Action

In a standard 2,4-dichloropyrimidine, the C4 position is naturally more electrophilic due to the para-like activation from N1 and ortho-like activation from N3. However, the oxidation state of the sulfur at C2 changes this landscape.

- Sulfide (S-Me): Electron-donating (by resonance). Deactivates C2. Result: Nucleophiles attack C4-Cl.[4]
- Sulfinyl (SO-Me) / Sulfonyl (SO<sub>2</sub>-Me): Electron-withdrawing (inductive/field effects) and an excellent leaving group. Result: C2 becomes highly activated, often outcompeting C4-Cl depending on the nucleophile and solvent.

This allows for Regio-Switching:

- Route A (Standard): Use Sulfide → Displace C4 → Oxidize → Displace C2.
- Route B (Inverted): Use Sulfoxide → Displace C2 → Displace C4.



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Figure 2: The reactivity divergence. The sulfinyl group at C2 is a "super-leaving group" that often directs substitution to the 2-position, reversing the typical C4 selectivity of chloropyrimidines.

## Experimental Protocols

### Self-Validating Synthesis (Sulfide to Sulfoxide)

If commercial stock is unavailable, use this protocol to generate the sulfoxide from the sulfide (CAS 49844-90-8).

Reagents:

- 4-Chloro-2-(methylthio)pyrimidine (1.0 eq)
- m-Chloroperbenzoic acid (mCPBA), <77% max (1.0 - 1.1 eq)

- Dichloromethane (DCM)

Protocol:

- Dissolution: Dissolve the sulfide in DCM (0.1 M concentration) and cool to 0°C.
- Addition: Add mCPBA portion-wise over 15 minutes. Critical: Do not use excess oxidant (>1.1 eq) to avoid forming the sulfone (SO<sub>2</sub>Me).
- Monitoring: Monitor by TLC (SiO<sub>2</sub>, 50% EtOAc/Hexane).
  - Sulfide Rf: ~0.8
  - Sulfoxide Rf: ~0.3 (Target)
  - Sulfone Rf: ~0.5
- Workup: Quench with saturated aqueous NaHCO<sub>3</sub>. Wash organic layer with Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> (to remove excess peroxides). Dry over Na<sub>2</sub>SO<sub>4</sub>.
- Validation: <sup>1</sup>H NMR in CDCl<sub>3</sub>.
  - Look for the methyl peak shift:
  - S-Me: ~2.5 ppm
  - SO-Me: ~2.9 ppm (Target)
  - SO<sub>2</sub>-Me: ~3.3 ppm

## Handling & Storage

- Thermal Instability: Sulfoxides can undergo Pummerer-type rearrangements or elimination upon heating. Do not distill. Remove solvents under vacuum at <40°C.
- Storage: Store at 2-8°C under argon. Hygroscopic.

## References

- BLD Pharm. (2024). Product Datasheet: **4-Chloro-2-(methylsulfinyl)pyrimidine** (CAS 97229-10-2).[2][3] [Link](#)
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Discusses reactivity of 2-sulfonylpyrimidines vs 2-halopyrimidines).
- Barvian, N. C., et al. (2000). "Preparation of 2,4-disubstituted pyrimidines." Tetrahedron Letters, 41(32), 6237-6240. (Describes the displacement of C2-sulfonyl groups).
- PubChem. (2024). Compound Summary: 4-Chloro-2-(methylsulfonyl)pyrimidine.[1][3][5] [Link](#) (Note: Reference for the sulfone analog properties).

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## Sources

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